molecular formula C16H29NO B8811073 1-Morpholino-1-cyclododecene

1-Morpholino-1-cyclododecene

Cat. No.: B8811073
M. Wt: 251.41 g/mol
InChI Key: SZTBSJOMNRSBGA-UHFFFAOYSA-N
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Description

1-Morpholino-1-cyclododecene is an organic compound with the molecular formula C16H29NO. It is a morpholine derivative where the morpholine ring is fused to a cyclododecene ring.

Preparation Methods

1-Morpholino-1-cyclododecene can be synthesized through the reaction of cyclododecanone with morpholine in the presence of an acid catalyst. The reaction typically involves the following steps :

    Reactants: Cyclododecanone and morpholine.

    Catalyst: Para-toluene sulfonic acid.

    Solvent: Toluene.

    Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.

The reaction can be represented as:

Cyclododecanone+MorpholinePara-toluene sulfonic acidThis compound\text{Cyclododecanone} + \text{Morpholine} \xrightarrow{\text{Para-toluene sulfonic acid}} \text{this compound} Cyclododecanone+MorpholinePara-toluene sulfonic acid​this compound

Chemical Reactions Analysis

1-Morpholino-1-cyclododecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Scientific Research Applications

Chemical Synthesis

1-Morpholino-1-cyclododecene is primarily utilized as a building block in the synthesis of various organic compounds. It can be synthesized through the reaction of cyclododecanone with morpholine, typically using para-toluene sulfonic acid as a catalyst in reflux conditions. This compound's ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enables its use in creating more complex molecules.

Key Reactions:

  • Oxidation: Can be oxidized to form oxides using agents like potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride yield reduced derivatives.
  • Substitution: The morpholine ring can participate in substitution reactions with electrophiles .

Biological Research

Recent studies have explored the biological activities of this compound and its derivatives. The presence of the morpholine ring often enhances pharmacological properties, making these compounds candidates for therapeutic applications. For instance, morpholine derivatives have shown promise in various biological activities, including antimicrobial and anticancer effects .

Case Studies:

  • Antitumor Activity: Research has demonstrated that morpholine-based compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These compounds were found to induce apoptosis and inhibit tubulin polymerization, highlighting their potential as anticancer agents .
  • Antimicrobial Properties: Compounds derived from this compound have been tested against various pathogens, showing significant antimicrobial activity compared to standard drugs .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals. Its unique structure allows it to be used in synthesizing other industrial compounds, contributing to the development of new materials and chemicals .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical Synthesis Building block for organic synthesis; undergoes oxidation/reduction/substitution reactions.Used in synthesizing complex organic molecules .
Biological Research Investigated for antitumor and antimicrobial activities; enhances pharmacological properties.Effective against cancer cell lines; antimicrobial tests .
Industrial Use Intermediate for specialty chemicals; aids in material development.Used in production processes for industrial compounds .

Mechanism of Action

The mechanism of action of 1-Morpholino-1-cyclododecene involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

1-Morpholino-1-cyclododecene can be compared with other morpholine derivatives and cyclododecene compounds . Some similar compounds include:

    4-(1-Cyclododecen-1-yl)morpholine: Similar in structure but with different substituents on the morpholine ring.

    Cyclododecane, morpholine derivative: Another morpholine derivative with a cyclododecane ring.

    Morpholine-containing compounds: Various compounds containing the morpholine ring, such as morpholine itself, thiomorpholine, and their derivatives.

This compound is unique due to its specific ring structure and the presence of both morpholine and cyclododecene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

4-(cyclododecen-1-yl)morpholine

InChI

InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2

InChI Key

SZTBSJOMNRSBGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=CCCCC1)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for the preparation of long-chain carbon compounds characterized by: (a) reacting cyclododecanone with morpholine in the presence of a catalyst to form 1-morpholino-1-cyclododecene; (b) separating the 1-morpholino-1-cyclododecene and reacting it with an organic acid halide of the structural formula: ##STR4## wherein Z is a chlorine, bromine, iodine or fluorine radical and X is 0, 1, 2, 3, 4, or 5; in the presence of a tertiary amine in an organic solvent while maintaining the reaction temperature at 0°-10° C. followed by (c) hydrolysis under acidic conditions, thereafter (d) separating the 2-n-alkyl-cyclotetradecanedione and reacting with a solution of alkali metal hydroxide and diethylene glycol at 90°-110° C. followed by (e) addition of hydrazine hydrate and the reaction mixture is refluxed at 125°-135° C. thereafter (f) the distillate is removed until the temperature of the reaction mixture climbs to 190°-210° C. where it is refluxed for 3 to 20 hours with slow stirring, and then (g) cooled to 110°-125° C. followed by addition of hot (80°-95° C.) water with rapid stirring followed by (h) neutralization with aqueous acid to a pH of 2 to yield the carboxylic acid which is separated and purified by recrystallization which is then (i) dissolved in tetrahydrofuran under an inert atmosphere and has added thereto the reducing agent, borane-methyl sulfide complex with stirring and heated to 40°-45° C. for 2 to 3 hours before cooling to ambient temperature followed by the sequential addition of methanol and water to quench excess borane reagent followed by (k) separation and purification of the long-chain alcohol.
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Synthesis routes and methods II

Procedure details

A two liter three-necked flask was charged with 366 grams (2.0 moles) cyclododecanone, 348 grams (4.0 moles) morpholine, 600 ml toluene and 3.0 grams (0.0158 moles) para-toluene sulfonic acid catalyst. A magnetic stir bar was added along with a few carbon boiling chips. A Dean-Stark water trap and condenser were then attached and the mixture brought to reflux with stirring. After 46 hours reflux, 75 ml. of aqueous phase had been collected. The mixture was then cooled and the excess toluene and morpholine removed at reduced pressure (25-50 mm Hg). The residue was then distilled under vacuum (0.6 mm Hg) to yield 300.5 grams of a viscous clear oil, 1-morpholino-1-cyclododecene, b.p. 135°-150° C., 60% yield.
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